molecular formula C15H12N2O5 B5000976 4-methyl-2-(4-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione CAS No. 5377-35-5

4-methyl-2-(4-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione

Cat. No.: B5000976
CAS No.: 5377-35-5
M. Wt: 300.27 g/mol
InChI Key: YPFUMAKGRZTFRY-UHFFFAOYSA-N
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Description

Compounds like this one, with complex names, are often organic molecules that contain multiple functional groups and possibly multiple rings. The name itself provides a lot of information about the structure of the molecule, including the types and arrangement of the atoms .


Synthesis Analysis

The synthesis of complex organic molecules often involves multiple steps, each introducing new functional groups or forming new bonds. Without specific information on this compound, it’s hard to say exactly how it would be synthesized .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods, including infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and X-ray crystallography . These techniques provide information about the types of atoms in the compound and how they are connected .


Chemical Reactions Analysis

The reactivity of a compound is determined by its functional groups. For example, nitrophenyl groups are often involved in electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, solubility, and reactivity can be predicted based on the functional groups present in the molecule .

Mechanism of Action

The mechanism of action of a compound refers to how it behaves in a biological system. This is highly dependent on the specific compound and the system in which it is used .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, many nitrophenyl compounds are toxic and can be irritants .

Future Directions

Future research on this compound could involve further exploration of its synthesis, properties, and potential applications. This could include developing more efficient synthesis methods, studying its reactivity, or exploring its use in various industrial or medical applications .

Properties

IUPAC Name

7-methyl-2-(4-nitrophenyl)-4,7a-dihydro-3aH-4,7-epoxyisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O5/c1-15-7-6-10(22-15)11-12(15)14(19)16(13(11)18)8-2-4-9(5-3-8)17(20)21/h2-7,10-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPFUMAKGRZTFRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12C=CC(O1)C3C2C(=O)N(C3=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10385799
Record name AC1MDWU0
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10385799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5377-35-5
Record name AC1MDWU0
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10385799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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